

# Chemical and physical properties of Mdmf-fubinaca solid form

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: **Mdmf-fubinaca**  
Cat. No.: **B1653825**

[Get Quote](#)

An In-depth Technical Guide to the Chemical and Physical Properties of **MDMB-FUBINACA** (Solid Form)

Authored for Researchers, Scientists, and Drug Development Professionals

## Introduction

**MDMB-FUBINACA** (also known as FUB-MDMB) is a potent, indazole-based synthetic cannabinoid receptor agonist (SCRA).<sup>[1][2]</sup> First identified in fecal samples in the mid-2010s, its high affinity for the CB1 and CB2 receptors has made it a compound of significant interest in the fields of forensic chemistry, toxicology, and pharmacology.<sup>[1][3][4]</sup> As with many novel psychoactive substances, a comprehensive understanding of its fundamental chemical and physical properties in the solid state is critical for its accurate identification, quantification, and the development of potential therapeutic interventions and countermeasures.

This guide provides a detailed examination of the solid-form characteristics of **MDMB-FUBINACA**. It moves beyond a simple recitation of data, offering insights into the causality behind analytical methodologies and the interpretation of structural and stability data. The information is synthesized from authoritative sources to ensure scientific integrity and provide a reliable resource for laboratory professionals.

## Chemical Identity and Molecular Structure

The unambiguous identification of **MDMB-FUBINACA** begins with its fundamental chemical descriptors. The molecule's structure features an indazole feature common to many SCRAs, linked to a fluorobenzyl group and a tert-leucinate methyl ester tail.<sup>[2][5]</sup> This specific combination of functional groups dictates its chemical behavior, receptor affinity, and metabolic fate.

The presence of a chiral center at the alpha-carbon of the tert-leucinate moiety means **MDMB-FUBINACA** exists as two enantiomers: (S) and (R).<sup>[1]</sup> The (R) enantiomer is the form predominantly encountered in illicit markets and exhibits significantly higher potency at cannabinoid receptors.<sup>[1][6]</sup>

Table 1: Core Chemical Identifiers for **MDMB-FUBINACA**

| Property          | Value                                                                              | Source(s)  |
|-------------------|------------------------------------------------------------------------------------|------------|
| IUPAC Name        | Methyl (2S)-2-[(1-(4-fluorobenzyl)indazole-3-carbonyl)amino]-3,3-dimethylbutanoate | [1][7]     |
| Common Synonyms   | FUB-MDMB, MDMB(N)-Bz-F                                                             | [7][8]     |
| CAS Number        | 1971007-93-8                                                                       | [7][8]     |
| Molecular Formula | C <sub>22</sub> H <sub>24</sub> FN <sub>3</sub> O <sub>3</sub>                     | [8][9][10] |
| Molecular Weight  | 397.4 g/mol                                                                        | [7][8]     |
| Exact Mass        | 397.18016980 Da                                                                    | [7]        |

```
digraph "MDMB-FUBINACA_Structure" {
graph [layout=neato, overlap=false, splines=true, maxiter=1000, start=123];
node [shape=plaintext, fontname="Helvetica", fontsize=10, fontcolor="#202124"];
```

```
edge [fontname="Helvetica", fontsize=10];

// Define nodes for atoms
N1 [label="N", pos="0,0!"];
N2 [label="N", pos="0.866,-0.5!"];
C3 [label="C", pos="1.732,0!"];
C3a [label="C", pos="0.866,0.5!"];
C4 [label="C", pos="1.38,1.5!"];
C5 [label="C", pos="0.5,2.2!"];
C6 [label="C", pos="-0.5,2.2!"];
C7 [label="C", pos="-1.38,1.5!"];
C7a [label="C", pos="-0.866,0.5!"];
CH2_benzyl [label="CH2", pos="-0.866,-1.0!"];
C_amide [label="C", pos="2.6, -0.5!"];
O_amide [label="O", pos="2.6, -1.2!"];
N_amide [label="N", pos="3.5,0!"];
H_amide [label="H", pos="3.5,0.7!"];
CH_chiral [label="C*", pos="4.5, -0.5!"];
H_chiral [label="H", pos="4.5, -1.2!"];
C_tertbutyl [label="C", pos="5.5,0!"];
CH3_1 [label="CH3", pos="5.5,1!"];
CH3_2 [label="CH3", pos="6.5,-0.5!"];
CH3_3 [label="CH3", pos="5.0,-0.7!"];
C_ester [label="C", pos="4.0, -1.8!"];
O_ester1 [label="O", pos="3.2, -2.2!"];
O_ester2 [label="O", pos="4.8, -2.2!"];
CH3_ester [label="CH3", pos="5.0, -3.0!"];

// Benzyl group
C1_bz [label="C", pos="-1.732,-1.5!"];
C2_bz [label="C", pos="-1.732,-2.5!"];
C3_bz [label="C", pos="-2.598,-3.0!"];
C4_bz [label="C", pos="-3.464,-2.5!"];
C5_bz [label="C", pos="-3.464,-1.5!"];
C6_bz [label="C", pos="-2.598,-1.0!"];
F_bz [label="F", pos="-4.33,-2.5!"];

// Draw bonds
edge [len=1.0];
N1 -- N2; N2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C7a; C7a -- C3a; C7a -- N1;
N1 -- CH2_benzyl;
C3 -- C_amide; C_amide -- O_amide [style=double]; C_amide -- N_amide;
N_amide -- H_amide; N_amide -- CH_chiral;
CH_chiral -- H_chiral; CH_chiral -- C_tertbutyl; CH_chiral -- C_ester;
C_tertbutyl -- CH3_1; C_tertbutyl -- CH3_2; C_tertbutyl -- CH3_3;
C_ester -- O_ester1 [style=double]; C_ester -- O_ester2; O_ester2 -- CH3_ester;

// Benzyl bonds
CH2_benzyl -- C1_bz; C1_bz -- C2_bz; C2_bz -- C3_bz; C3_bz -- C4_bz; C4_bz -- C5_bz; C5_bz -- C6_bz; C6_bz --
```

C4\_bz -- F\_bz;

```
// Annotations
node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];
Indazole [label="Indazole Core", pos="0,3.0!"];
TertLeucinate [label="tert-Leucinate Methyl Ester\n(S)-Stereocenter*", pos="6.0,-2.0!"];
Fluorobenzyl [label="4-Fluorobenzyl Group", pos="-3.5,-0.5!"];
}
```

Caption: Molecular structure of (S)-MDMB-FUBINACA with key functional groups.

## Core Physical Properties of the Solid Form

The physical state of a compound dictates its handling, formulation, and analytical workflow. **MDMB-FUBINACA** is typically encountered as a solid m [1][8]

- Appearance: In its pure, solid form, **MDMB-FUBINACA** is described as a white to off-white powder or crystalline solid.[1][11] When illicitly prepared often sprayed onto herbal material, but the underlying pure compound is solid at room temperature.[1]
- Melting & Boiling Point: A significant finding for researchers is the lack of publicly available, empirically determined melting and boiling point data for **FUBINACA** in peer-reviewed literature or authoritative reports.[1] This absence highlights a gap in the full physical characterization of the compound necessitates the use of advanced analytical techniques for unambiguous identification, as simple melting point determination is not a viable confirm method.
- Solubility: The solubility profile is critical for choosing appropriate solvents for extraction, purification, and preparation of analytical standards. While comprehensive data is sparse, available information indicates a predictable pattern for a molecule of its structure: high solubility in polar aprotic and solvents and low solubility in aqueous media.

Table 2: Reported Solubility of **MDMB-FUBINACA** and its Primary Metabolite

| Compound                    | Solvent                   | Solubility                     | Source(s) |
|-----------------------------|---------------------------|--------------------------------|-----------|
| MDMB-FUBINACA               | Acetonitrile              | Soluble (used for sample prep) | [3]       |
| MDMB-FUBINACA               | Dimethyl sulfoxide (DMSO) | Soluble (used for sample prep) | [3]       |
| MDMB-FUBINACA Metabolite M1 | Dimethylformamide (DMF)   | ~30 mg/mL                      | [12]      |
| MDMB-FUBINACA Metabolite M1 | Dimethyl sulfoxide (DMSO) | ~30 mg/mL                      | [12]      |
| MDMB-FUBINACA Metabolite M1 | Ethanol                   | ~30 mg/mL                      | [12]      |
| MDMB-FUBINACA Metabolite M1 | PBS (pH 7.2)              | ~0.10 mg/mL                    | [12]      |

The data for the M1 metabolite, which differs only by the hydrolysis of the methyl ester to a carboxylic acid, strongly suggests the parent compound has poor aqueous solubility.[12] This necessitates the use of organic solvents for extraction from complex matrices.

## Spectroscopic and Spectrometric Profile

The structural elucidation and confirmation of **MDMB-FUBINACA** rely on a combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle.

- Mass Spectrometry (MS): As the cornerstone of forensic analysis, MS provides high-sensitivity detection and structural information through fragmentation patterns. Both Gas Chromatography-MS (GC-MS) and Liquid Chromatography-Tandem MS (LC-MS/MS) are routinely employed.[1] High-resolution spectrometry (HRMS) is particularly valuable for determining the elemental composition from the exact mass of the molecular ion ( $[M+H]^+$  at m/z 398.1874).[6]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides the definitive structure of a molecule. While full spectral data is not always published in forensic literature, its use in the characterization of reference standards is essential.[\[6\]](#)[\[13\]](#) The analysis of  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra allows for the unambiguous assignment of all atoms in the structure, confirming isomerism and identifying impurities.
- Infrared (IR) Spectroscopy: Attenuated Total Reflectance (ATR) IR spectroscopy is a rapid, non-destructive technique for identifying key functional groups. The IR spectrum of **MDMB-FUBINACA** will show characteristic absorption bands for the amide C=O stretch, the ester C=O stretch, C-N bonds, C=C double bonds, and aromatic C=C bonds.[\[7\]](#)
- Ultraviolet-Visible (UV-Vis) Spectroscopy: The conjugated  $\pi$ -system of the indazole and fluorobenzyl rings gives rise to UV absorption. A maximum absorbance ( $\lambda_{\text{max}}$ ) has been noted around 302-304 nm, which is useful for detection in liquid chromatography systems equipped with a photodiode array (PDA) detector.[\[12\]](#)[\[14\]](#)

## Solid-State Stability and Storage

The stability of a reference material is paramount for ensuring the accuracy of quantitative analysis over time.

- Thermal Stability: **MDMB-FUBINACA** is subject to thermal degradation at high temperatures, such as those encountered in GC injection ports or during pyrolysis (smoking).[\[1\]](#) Studies have shown degradation begins to occur above 400 °C, with the potential to form hazardous byproducts, including carbon monoxide. This is a critical consideration for analytical method development, favoring lower injection temperatures or the use of LC-MS where possible.
- Long-Term Storage (Solid Form): When stored as a neat solid, protected from light and moisture, **MDMB-FUBINACA** is reported to be stable for at least 5 years at -20°C.[\[8\]](#) This provides confidence in the long-term viability of properly stored analytical reference standards. In contrast, the compound is reported to be unstable in biological matrices like blood, where the ester moiety is rapidly hydrolyzed, especially when stored above freezing temperatures.[\[9\]](#)

## Analytical Methodologies for Solid Samples

The characterization of a solid sample suspected to be **MDMB-FUBINACA** follows a logical workflow designed to provide definitive identification.

[Click to download full resolution via product page](#)

Caption: A typical analytical workflow for the identification of solid **MDMB-FUBINACA**.

## Protocol: GC-MS for Confirmatory Screening

This protocol provides a generalized method for the analysis of **MDMB-FUBINACA**. The choice of a non-polar capillary column is based on the relatively polar nature of the molecule.

**Rationale:** GC-MS is a robust and widely available technique for the separation and identification of thermally stable, volatile compounds. It provides two identifiers: retention time and a mass fragmentation pattern (mass spectrum).

- Standard/Sample Preparation:
  - Accurately weigh ~1 mg of the solid material.
  - Dissolve in 1 mL of a suitable organic solvent (e.g., methanol, acetonitrile) to create a 1 mg/mL stock solution.<sup>[3]</sup>
  - Perform serial dilutions to create a working standard of 1-10 µg/mL. The final concentration should be optimized based on instrument sensitivity.
- Instrumentation (Typical Parameters):
  - GC Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl methylpolysiloxane (e.g., DB-5ms, HP-5ms).
  - Injection: 1 µL, Splitless mode.

- Inlet Temperature: 250-280°C. Causality: This temperature must be high enough to ensure rapid volatilization but low enough to minimize on-column degradation.[\[1\]](#)
- Oven Program: Initial temp 150°C, hold for 1 min. Ramp at 20°C/min to 300°C, hold for 5-10 min. Causality: The temperature ramp separates analytes by their boiling points and interaction with the column's stationary phase.
- Carrier Gas: Helium at a constant flow of ~1.0-1.2 mL/min.
- Mass Spectrometer (Typical Parameters):
  - Ionization Mode: Electron Ionization (EI) at 70 eV. Causality: 70 eV is a standardized energy that produces reproducible fragmentation patterns, for library matching.
  - Scan Range: m/z 40-500.
- Data Analysis:
  - Compare the retention time and the acquired mass spectrum of the unknown sample to that of a certified reference material for **MDMB-FUBINA**.
  - Confirm the presence of characteristic fragment ions.

## Protocol: LC-QToF-MS for Definitive Identification

This protocol is ideal for thermally labile compounds or when exact mass information is required for higher confidence in identification.

Rationale: LC-MS avoids the high temperatures of GC, preventing degradation.[\[1\]](#) Quadrupole Time-of-Flight (QToF) is a high-resolution mass spectrometry technique that provides highly accurate mass measurements, allowing for the determination of the elemental formula.[\[6\]](#)

- Standard/Sample Preparation:
  - Prepare stock and working solutions as described in the GC-MS protocol, using a mobile-phase compatible solvent like methanol.
- Instrumentation (Typical Parameters):
  - LC Column: C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size). Causality: The C18 stationary phase is effective at retaining polar to moderately polar compounds like **MDMB-FUBINACA**.
  - Mobile Phase A: 0.1% Formic Acid in Water.
  - Mobile Phase B: 0.1% Formic Acid in Acetonitrile or Methanol. Causality: The formic acid aids in the ionization of the analyte in the MS source.
  - Gradient: Start at 50% B, ramp to 95% B over 8 minutes, hold for 2 minutes, then re-equilibrate. (This must be optimized for the specific column and system).
  - Flow Rate: 0.3-0.5 mL/min.
  - Injection Volume: 1-5 µL.
- Mass Spectrometer (Typical Parameters):
  - Ionization Mode: Electrospray Ionization, Positive (ESI+).
  - Data Acquisition: Acquire full scan data from m/z 100-600. Simultaneously acquire data-dependent MS/MS fragmentation data on the most intense peaks.
- Data Analysis:
  - Extract the chromatogram for the exact mass of the protonated molecule ( $[M+H]^+$ , m/z 398.1874). The measured mass should be within 5 ppm of the theoretical mass.

- Compare the retention time and the MS/MS fragmentation pattern to a certified reference standard.

## Conclusion

**MDMB-FUBINACA** is a well-characterized synthetic cannabinoid in terms of its chemical structure and primary analytical signatures. Its solid form is a crystalline powder with high solubility in organic solvents and poor aqueous solubility. While robust spectroscopic and spectrometric data exist for its unambiguous identification, a notable gap remains in the public domain regarding fundamental physical properties such as its melting point. The compound's thermal instability is a critical factor influencing the selection of analytical methods, with LC-MS often being preferred over GC-MS to prevent degradation. The protocols and data presented in this guide provide a comprehensive foundation for researchers and forensic scientists working with this compound, emphasizing the importance of using certified reference materials and a multi-technique approach for definitive analysis.

## References

Please note that URLs are provided for verification and were accessible as of the last update. Landing pages are prioritized.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119025665, **MDMB-Fubinaca**. [\[Link\]](#)<sup>[9]</sup>
- World Health Organization. (2025). Critical Review Report: **MDMB-FUBINACA**. [\[Link\]](#)<sup>[1]</sup>
- World Health Organization. (2017). Critical Review Report: FUB-AMB (MMB-FUBINACA, AMB-FUBINACA). [\[Link\]](#)<sup>[16]</sup>
- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 119025665, **MDMB-Fubinaca**.
- United Nations Office on Drugs and Crime. (n.d.). Substance Details: **MDMB-FUBINACA**. [\[Link\]](#)<sup>[10]</sup>
- Ferreira, B., et al. (2020).
- Banister, S. D., et al. (2016). Pharmacology of Valinate and tert-Leucinate Synthetic Cannabinoids 5F-AMBICA, 5F-AMB, 5F-ADB, AMB-FUBINACA, **MDMB-FUBINACA**, MDMB-CHMICA, and Their Analogues. *ACS Chemical Neuroscience*. [\[Link\]](#)<sup>[17]</sup>
- Noble, C., et al. (2019).
- Center for Forensic Science Research & Education. (n.d.).
- Noble, C., et al. (2019). Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists and Their Detection in Seized Drug Samples. *Molecules*. [\[Link\]](#)<sup>[6]</sup>
- De Luca, M. A., et al. (2021). Synthesis and pharmacological evaluation of newly detected synthetic cannabinoid receptor agonists AB-4CN-BUTIC 4CN-BUTINACA, MDMB-4F-BUTICA, MDMB-4F-BUTINACA and their analogs.
- Krotulski, A. J., et al. (2020). Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment. *Journal of Analytical Toxicology*. [\[Link\]](#)<sup>[15]</sup>
- Gamage, T. F., et al. (2018). Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and **MDMB-FUBINACA**, MN-18, NNEI, CUMYL-PICA, and 5-Fluoro-CUMYL-PICA. *Journal of Pharmacology and Experimental Therapeutics*. [\[Link\]](#)<sup>[3]</sup>
- Nahhas, A. F., et al. (2017). Isolation, detection and identification of synthetic cannabinoids in alternative formulations or dosage forms. *Drug Testin Analysis*. [\[Link\]](#)<sup>[13]</sup>
- Wikipedia. (n.d.). **MDMB-FUBINACA**. [\[Link\]](#)<sup>[2]</sup>
- Auwärter, V., et al. (2019). Synthesis, Analytical Characterization, and Human CB1 Receptor Binding Studies of the Chloroindole Analogues of the Synthetic Cannabinoid MDMB-CHMICA. *Molecules*. [\[Link\]](#)<sup>[20]</sup>
- National Institute of Justice. (2021).
- Cambridge Bioscience. (n.d.). MMB-FUBINACA (CRM). [\[Link\]](#)<sup>[22]</sup>
- PsychonautWiki. (n.d.). **MDMB-FUBINACA**. [\[Link\]](#)<sup>[4]</sup>
- Khaleel, M. A. (2021). Characterisation of Psychoactive Substances on Paper Using Various Analytical and Chemometrics Approaches. [\[Link\]](#)<sup>[23]</sup>
- Al-Ghorani, K., et al. (2024). Subacute Toxicity and Pharmacokinetic Evaluation of the Synthetic Cannabinoid 4F-MDMB-BUTINACA in Rats: A Forensic and Toxicological Perspective. *MDPI*. [\[Link\]](#)<sup>[24]</sup>
- ResearchGate. (2020).
- Armenta-Vela, F., et al. (2023). Determination of synthetic cannabinoids in oral fluids by liquid chromatography with fluorescence detection after solid extraction.
- Möller, I., et al. (2017). NMR Spectroscopic Reference Data of Synthetic Cannabinoids Sold on the Internet. *Magnetic Resonance in Chemistry*. [\[Link\]](#)<sup>[1]</sup>
- Global Substance Registration System. (n.d.). **MDMB-FUBINACA**. [\[Link\]](#)<sup>[28]</sup>
- Center for Forensic Science Research & Education. (2023). New Drug Monograph: MDMB-BINACA. [\[Link\]](#)<sup>[29]</sup>
- Psychedelic Science Review. (2020). Crystal Structure of CB1 and **MDMB-Fubinaca** Gives Insight Into Synthetic Cannabinoids' Potency. [\[Link\]](#)<sup>[5]</sup>
- Wang, L., et al. (2021). Identification of Synthetic Cannabinoid New Psychoactive Substances 4F-MDMB-BUTINACA and MDMB-4en-PINACA. *Journal of Forensic Science and Medicine*. [\[Link\]](#)<sup>[30]</sup>
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). **MDMB-Fubinaca**. [\[Link\]](#)<sup>[31]</sup>

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## Sources

- 1. cdn.who.int [cdn.who.int]
- 2. MDMB-FUBINACA - Wikipedia [en.wikipedia.org]
- 3. Molecular and Behavioral Pharmacological Characterization of Abused Synthetic Cannabinoids MMB- and MDMB-FUBINACA, MN-18, NNEI, CI PICA, and 5-Fluoro-CUMYL-PICA - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MDMB-FUBINACA [medbox.iiab.me]
- 5. psychedelicreview.com [psychedelicreview.com]
- 6. Enantiospecific Synthesis, Chiral Separation, and Biological Activity of Four Indazole-3-Carboxamide-Type Synthetic Cannabinoid Receptor Agonists: Their Detection in Seized Drug Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 7. MDMB-Fubinaca | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. caymanchem.com [caymanchem.com]
- 9. MDMB-Fubinaca | C22H24FN3O3 | CID 119025665 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Substance Details MDMB-FUBINACA [unodc.org]
- 11. Overview of Synthetic Cannabinoids ADB-FUBINACA and AMB-FUBINACA: Clinical, Analytical, and Forensic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. caymanchem.com [caymanchem.com]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. frontiersin.org [frontiersin.org]
- 15. Evaluation of Synthetic Cannabinoid Metabolites in Human Blood in the Absence of Parent Compounds—A Stability Assessment [cfsre.org]
- To cite this document: BenchChem. [Chemical and physical properties of Mdmf-fubinaca solid form]. BenchChem, [2026]. [Online PDF]. Available [https://www.benchchem.com/product/b1653825#chemical-and-physical-properties-of-mdmf-fubinaca-solid-form]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)